
1-Pentadecen-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Pentadecen-3-one is an organic compound with the molecular formula C15H28O It is a ketone with a long hydrocarbon chain, making it a member of the aliphatic ketones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Pentadecen-3-one can be synthesized through several methods. One common approach involves the oxidation of 1-pentadecene using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the ketone.
Industrial Production Methods: In industrial settings, this compound can be produced via catalytic oxidation processes. These methods often employ metal catalysts such as palladium or platinum to facilitate the oxidation of 1-pentadecene. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Pentadecen-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone to a carboxylic acid.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The ketone can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.
Major Products Formed:
Oxidation: Pentadecanoic acid.
Reduction: 1-Pentadecen-3-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Pentadecen-3-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-pentadecen-3-one involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The long hydrocarbon chain allows it to interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can influence cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
1-Pentadecene: An alkene with a similar hydrocarbon chain but lacking the ketone functional group.
Pentadecanone: A saturated ketone with a similar structure but without the double bond.
1-Pentadecen-3-ol: The corresponding alcohol of 1-pentadecen-3-one.
Uniqueness: this compound is unique due to its combination of a long hydrocarbon chain and a reactive ketone group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
131088-58-9 |
|---|---|
Molekularformel |
C15H28O |
Molekulargewicht |
224.38 g/mol |
IUPAC-Name |
pentadec-1-en-3-one |
InChI |
InChI=1S/C15H28O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4H,2-3,5-14H2,1H3 |
InChI-Schlüssel |
YFURFLWAOAZPGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)
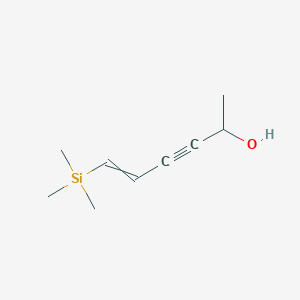
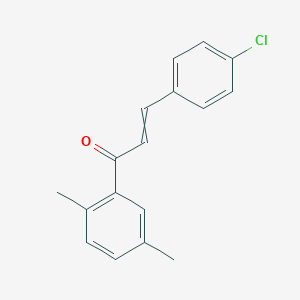

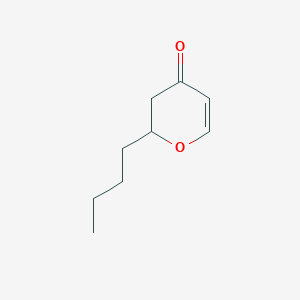

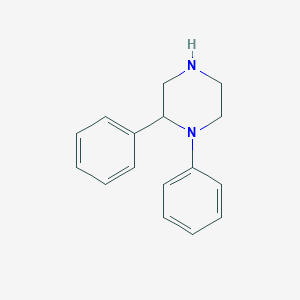
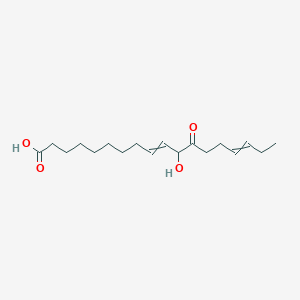

![2,7-Dibenzyl-2,7-diazaspiro[4.4]nonane;dihydrochloride](/img/structure/B14270110.png)
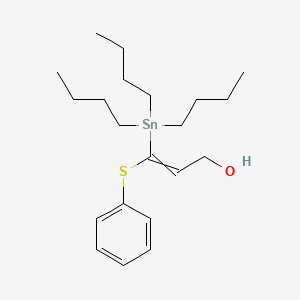

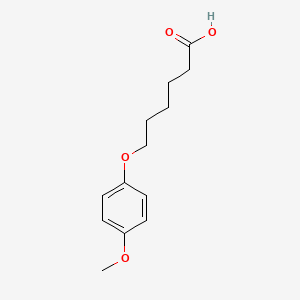
![N-{[2-(Aminomethyl)phenyl]methyl}-3-(trimethoxysilyl)propan-1-amine](/img/structure/B14270134.png)
